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Executive Summary

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to
infection, remains a formidable challenge in critical care medicine. The pathophysiology of
sepsis is characterized by a complex interplay of inflammation, endothelial dysfunction, and
hemodynamic instability. Adrenomedullin (ADM), a 52-amino acid vasoactive peptide, has
emerged as a critical, albeit complex, player in this intricate cascade. This technical guide
provides an in-depth exploration of ADM's involvement in sepsis, summarizing key quantitative
data, detailing experimental protocols, and visualizing complex signaling and experimental
workflows. Elevated levels of ADM are consistently correlated with the severity of sepsis,
vasopressor dependence, and mortality.[1][2] However, ADM also exhibits protective effects by
enhancing endothelial barrier function.[1][2] This dualistic nature makes ADM and its signaling
pathways a compelling area of research for novel therapeutic interventions in sepsis.

The Dual Nature of Adrenomedullin in Sepsis

Adrenomedullin is a pleiotropic peptide hormone with a short half-life of approximately 22
minutes, produced by various cells, including endothelial and vascular smooth muscle cells, in
response to inflammatory stimuli like lipopolysaccharide (LPS), hypoxia, and oxidative stress.
[1][3] In the context of sepsis, ADM's actions are a double-edged sword.[1][2][4]
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On one hand, ADM contributes to the deleterious vasodilation and hypotension characteristic of
septic shock.[1][2] Its vasodilatory effects are mediated through the accumulation of cyclic AMP
(cAMP).[1] Elevated plasma ADM levels in septic patients are strongly associated with the need
for vasopressor therapy and poor outcomes.[5]

Conversely, ADM plays a crucial role in preserving endothelial barrier integrity, thereby
reducing capillary leakage, a key contributor to organ dysfunction in sepsis.[1][2][6] This
protective effect is a cornerstone of emerging therapeutic strategies. Furthermore, ADM has
demonstrated anti-inflammatory and antimicrobial properties.[1][6] The net effect of ADM in a
septic patient likely depends on its concentration, the stage of sepsis, and its interaction with
other inflammatory mediators.[1]

Quantitative Data on Adrenomedullin in Sepsis

The prognostic value of ADM and its precursor, mid-regional pro-adrenomedullin (MR-
proADM), has been extensively studied in septic patients. The following tables summarize key
guantitative findings from various clinical studies.
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Biomarker

Patient Cohort

Key Findings Reference

Bioactive
Adrenomedullin (bio-
ADM)

1867 ICU patients
(632 with sepsis)

Median bio-ADM: 74
pa/mL (sepsis), 107
pa/mL (septic shock),
29 pg/mL (non-septic).
A cut-off of 108 pg/mL
was optimal for
differentiating 7]
survivors from non-
Survivors in sepsis.
Elevated bio-ADM
was associated with
increased need for
dialysis and

vasopressors.

Adrenomedullin
(ADM)

101 patients with
sepsis, severe sepsis,
or septic shock

Median ADM in

survivors: 50 pg/mL;
non-survivors: 84

pg/mL. Median ADM

in patients requiring [5]
vasopressors: 129

pg/mL; no

vasopressors: 48

pg/mL.

Adrenomedullin

Prospective

A cut-off value of >40

pg/mL at admission
predicted sepsis

mortality with a [1]

(ADM) observational study o
sensitivity of 91.3%
and specificity of
87.0%.
Bioactive Sepsis patients in the Median bio-ADM was [8]

Adrenomedullin (bio-
ADM)

HYPRESS trial

significantly higher in
patients who

developed septic
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shock (63.0 pg/mL)
compared to those
who did not (52.1

pg/mL).

Mid-Regional Pro-
Adrenomedullin (MR-
proADM)

Critically ill septic
children

A cut-off value of 2.2

nmol/L for MR-

proADM was a better
predictor of mortality [9]
than procalcitonin

(PCT) and C-reactive
protein (CRP).

Mid-Regional Pro-
Adrenomedullin (MR-
proADM)

Patients with severe

sepsis or septic shock

MR-proADM levels

>3.4 nmol/L (sepsis)

and >4.3 nmol/L

(éep-tl-c shock) were [10]
significantly

associated with a

higher 90-day

mortality risk.

Adrenomedullin Signaling Pathways in Sepsis

Adrenomedullin exerts its effects by binding to a receptor complex composed of the calcitonin

receptor-like receptor (CRLR) and one of two receptor activity-modifying proteins (RAMPS),
primarily RAMP2 or RAMP3.[11][12] The interaction with RAMP2 is considered the primary
ADM receptor. The downstream signaling cascade is multifaceted and context-dependent.
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Adrenomedullin signaling pathway leading to vasodilation and endothelial barrier effects.

Experimental Protocols in Adrenomedullin and
Sepsis Research

Animal models are indispensable for elucidating the pathophysiology of sepsis and for testing
novel therapeutics. The two most common models cited in adrenomedullin research are cecal
ligation and puncture (CLP) and lipopolysaccharide (LPS) injection.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely
mimics the clinical progression in humans.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b612762?utm_src=pdf-body-img
https://www.benchchem.com/product/b612762?utm_src=pdf-body
https://www.benchchem.com/product/b612762?utm_src=pdf-body
https://www.benchchem.com/product/b612762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:
o Anesthesia: Mice or rats are anesthetized, typically with isoflurane.

o Surgical Preparation: The abdomen is shaved and disinfected. A midline laparotomy is
performed to expose the cecum.

 Ligation: The cecum is ligated below the ileocecal valve to prevent intestinal obstruction. The
length of the ligated cecum can be varied to modulate the severity of sepsis.

e Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge
(e.g., 18-22 gauge). A small amount of fecal matter is extruded to ensure patency.

o Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed
in layers.

o Fluid Resuscitation: Animals receive subcutaneous or intraperitoneal fluid resuscitation (e.g.,
saline) immediately after surgery.

o Post-operative Care: Animals are monitored closely for signs of sepsis, and analgesics are
administered.
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Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
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Lipopolysaccharide (LPS) Injection Model

The LPS model induces a more rapid and synchronous inflammatory response compared to

CLP, modeling the hyperinflammatory state of sepsis.

Methodology:

Animal Preparation: Mice or rats are acclimated to the laboratory environment.

LPS Administration: LPS (a component of the outer membrane of Gram-negative bacteria) is
injected intraperitoneally or intravenously. The dose of LPS is critical and can be varied to
induce different severities of endotoxemia.

Monitoring: Animals are monitored for signs of endotoxic shock, including lethargy,
piloerection, and huddling behavior.

Sample Collection: Blood and tissue samples are collected at predetermined time points to
analyze inflammatory markers and organ injury.

Therapeutic Strategies Targeting Adrenomedullin

The dual role of ADM presents both challenges and opportunities for therapeutic intervention.

Strategies have focused on either administering ADM to leverage its protective effects or

modulating its activity to mitigate its harmful vasodilatory effects.

o Direct Adrenomedullin Administration: In preclinical models of sepsis, the administration of

exogenous ADM has been shown to improve hemodynamics, reduce vascular leakage, and
improve survival.[6][13] However, the risk of inducing hypotension is a significant concern for

its clinical application.[3][6]

Adrecizumab (HAM8101): This non-neutralizing monoclonal antibody targets the N-terminus
of ADM.[3] By binding to circulating ADM, adrecizumab is thought to prolong its half-life and
stabilize it in the bloodstream, thereby enhancing its endothelial barrier-protective effects
while potentially reducing its vasodilatory actions in the interstitium.[3][6] This approach aims
to harness the beneficial properties of ADM while minimizing its adverse hemodynamic

effects.
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Logical relationship of Adrecizumab's therapeutic action in sepsis.

Conclusion and Future Directions

Adrenomedullin is a pivotal mediator in the pathophysiology of sepsis, with a complex profile
of both detrimental and protective effects. Its utility as a prognostic biomarker is well-
established, with elevated levels of ADM and MR-proADM strongly predicting adverse
outcomes. The therapeutic potential of targeting the ADM pathway is an active area of
investigation. The development of modulating agents like adrecizumab, which aim to selectively
enhance the beneficial effects of ADM, represents a promising avenue for novel sepsis
therapies. Future research should continue to unravel the intricacies of ADM signaling in
different stages of sepsis and in various patient populations to refine these therapeutic
strategies and ultimately improve patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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